(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: These functional groups can be introduced through alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the formation of the dioxole ring, which can be achieved through cyclization reactions involving catechol derivatives.
Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the benzofuran core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran core structure, such as 2-methylbenzofuran and 2-phenylbenzofuran.
Benzo[d][1,3]dioxole Derivatives: Compounds with a benzo[d][1,3]dioxole moiety, such as piperonyl butoxide and safrole.
Uniqueness
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is unique due to the combination of its benzofuran and benzo[d][1,3]dioxole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-methoxy-7-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-13(20-2)6-4-12-17(19)16(23-18(10)12)8-11-3-5-14-15(7-11)22-9-21-14/h3-8H,9H2,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCFHLLJRGSOP-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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